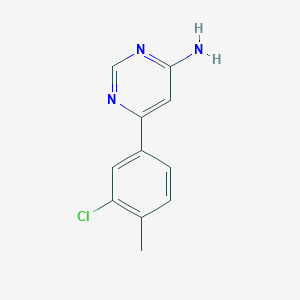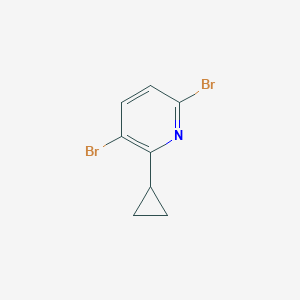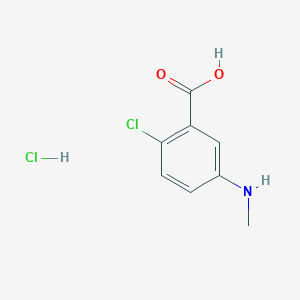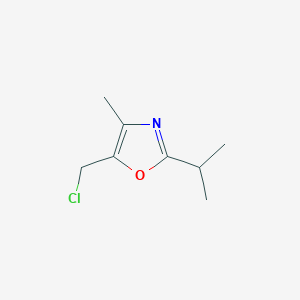![molecular formula C14H16O4 B1435069 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid CAS No. 1639838-84-8](/img/structure/B1435069.png)
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
説明
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid is a chemical compound . It is also known as diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate . The compound has a molecular weight of 348.4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H24O6/c1-3-22-16(20)19(17(21)23-4-2)10-18(11-19)12-24-15(25-13-18)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a yellow solid .科学的研究の応用
Polymerization and Material Science
One of the primary applications of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid derivatives is in the field of polymerization and material science. These compounds have been explored for their potential in creating new polymers with unique properties. For instance, the study on Photoinitiated Cationic Polymerization of 2-Methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane demonstrates its utility in polymer science. This research highlighted the synthesis of the monomer and its efficient polymerization to form a structurally well-defined poly(alkylene−carbonate−ketone) without the common issues of elimination or single ring-opening polymerization observed with similar compounds. This reveals its potential for creating innovative materials with tailored properties for various applications (Bolln, Frey, & Mülhaupt, 1996).
Organic Synthesis and Chemical Reactions
The compound's derivatives have also been studied in the context of organic synthesis and chemical reactions . The research into the Reaction of Olefins with Malonic Acid in the presence of manganese(III) acetate, producing various dioxaspiro[4.4]nonane derivatives, provides insights into the compound's reactivity and potential applications in synthesizing complex molecules. This work has implications for the development of new synthetic methodologies and the production of compounds with potential pharmaceutical or material science applications (Ito, Nishino, & Kurosawa, 1983).
Corrosion Inhibition
Another notable application area is in corrosion inhibition . Research on new spirocyclopropane derivatives synthesized for the inhibition of mild steel in acidic media shows the potential of this compound derivatives as corrosion inhibitors. These studies demonstrate how modifications to the compound can lead to highly effective corrosion inhibitors, highlighting the compound's versatility and potential for developing environmentally friendly corrosion protection solutions (Chafiq et al., 2020).
Safety and Hazards
特性
IUPAC Name |
7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-12(16)11-6-14(7-11)8-17-13(18-9-14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUYVNUTKKAXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC(OC2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid?
A1: While the abstract doesn't explicitly state the molecular formula and weight, it can be deduced from the chemical structure described in the specification (not provided in this context).
Q2: Can you describe the step-by-step synthesis of this compound as outlined in the research?
A2: The synthesis, according to the abstract [], involves four key steps:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)





![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)



![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)
